molecular formula C16H29N4NaO12P2 B13847569 Ethoxy Citicoline Sodium

Ethoxy Citicoline Sodium

Cat. No.: B13847569
M. Wt: 554.36 g/mol
InChI Key: AKDPTIRIZKGFOU-MOAMTLHQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethoxy Citicoline Sodium is a derivative of Citicoline Sodium, a compound known for its neuroprotective properties. It is primarily used in the treatment of neurological disorders and is recognized for its ability to enhance cognitive functions and protect neuronal structures. The molecular formula of this compound is C16H29N4NaO12P2, and it has a molecular weight of 554.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethoxy Citicoline Sodium involves the biotransformation of materials such as 5’-cytidylate, phosphorylcholine, potassium hydroxide, and glucose. Yeast is used as a biocatalyst in this process. The extraction and separation are carried out using active carbon as the adsorbing carrier and Cl- type ion exchange resin as the separating carrier. The product is purified using an alcohol solvent as the crystallizing solvent .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process ensures high product yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Ethoxy Citicoline Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of phosphoric acid derivatives, while reduction can yield various phospholipid intermediates .

Mechanism of Action

Ethoxy Citicoline Sodium exerts its effects by stimulating the biosynthesis of phosphatidylcholine, a key component of neuronal membranes. It enhances the reconstruction of phosphatidylcholine and sphingomyelin, inhibits the activation of phospholipases, and preserves mitochondrial membrane integrity. Additionally, it provides choline for the synthesis of acetylcholine, a neurotransmitter, and stimulates tyrosine hydroxylase activity, leading to increased dopamine release .

Comparison with Similar Compounds

Uniqueness: Ethoxy Citicoline Sodium is unique due to its specific ethoxy group, which may confer distinct pharmacokinetic properties and enhance its stability under certain conditions. This makes it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C16H29N4NaO12P2

Molecular Weight

554.36 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[2-(trimethylazaniumyl)ethoxy]ethyl phosphate

InChI

InChI=1S/C16H30N4O12P2.Na/c1-20(2,3)6-7-28-8-9-29-33(24,25)32-34(26,27)30-10-11-13(21)14(22)15(31-11)19-5-4-12(17)18-16(19)23;/h4-5,11,13-15,21-22H,6-10H2,1-3H3,(H3-,17,18,23,24,25,26,27);/q;+1/p-1/t11-,13-,14-,15-;/m1./s1

InChI Key

AKDPTIRIZKGFOU-MOAMTLHQSA-M

Isomeric SMILES

C[N+](C)(C)CCOCCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Canonical SMILES

C[N+](C)(C)CCOCCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Origin of Product

United States

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